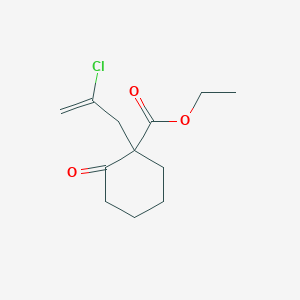![molecular formula C38H50O2 B14360912 1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene CAS No. 92636-73-2](/img/structure/B14360912.png)
1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene is an organic compound characterized by its unique structure, which includes a phenylene core substituted with octyloxy groups and ethene linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene typically involves a condensation reaction. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve mechanochemical methods, which are advantageous due to their efficiency and reduced environmental impact. These methods often utilize ball milling techniques to induce chemical reactions without the need for large amounts of solvents .
化学反応の分析
Types of Reactions
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or hydrocarbons .
科学的研究の応用
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene has several scientific research applications, including:
Optoelectronics: This compound is used in the development of OLEDs and OSCs due to its excellent optical and electronic properties.
Materials Science: It is studied for its potential use in the fabrication of organic field-effect transistors (OFETs) and other semiconductor devices.
Biomedical Applications: Research is ongoing to explore its potential use in medical imaging and diagnostic devices.
作用機序
The mechanism of action of 1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene involves its ability to participate in intramolecular charge transfer (ICT). This process enhances the compound’s electroluminescence and charge transport properties, making it suitable for use in optoelectronic devices. The molecular targets and pathways involved include the π-conjugated systems that facilitate charge transfer and improve device performance .
類似化合物との比較
Similar Compounds
2,2’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene: This compound has a similar structure but with different substituents, leading to variations in its optical and electronic properties.
4,4’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene: Another similar compound with different positional isomers, affecting its reactivity and applications.
Uniqueness
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in OLEDs and OSCs, where precise control over these properties is crucial .
特性
CAS番号 |
92636-73-2 |
|---|---|
分子式 |
C38H50O2 |
分子量 |
538.8 g/mol |
IUPAC名 |
1,4-dioctoxy-2,5-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C38H50O2/c1-3-5-7-9-11-19-29-39-37-31-36(28-26-34-23-17-14-18-24-34)38(40-30-20-12-10-8-6-4-2)32-35(37)27-25-33-21-15-13-16-22-33/h13-18,21-28,31-32H,3-12,19-20,29-30H2,1-2H3 |
InChIキー |
LCIARJUNVPQOCR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=CC2=CC=CC=C2)OCCCCCCCC)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


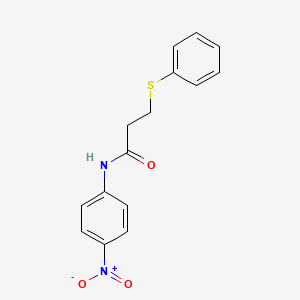

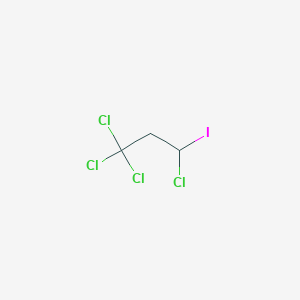
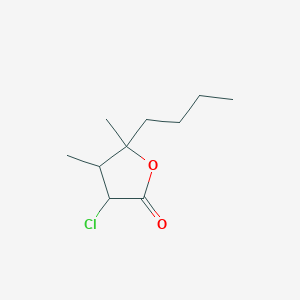
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
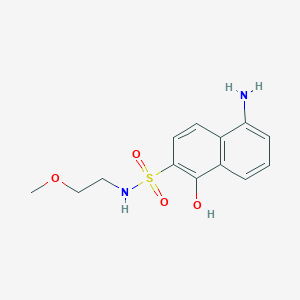
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
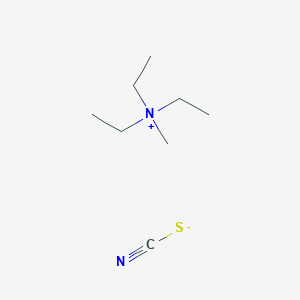
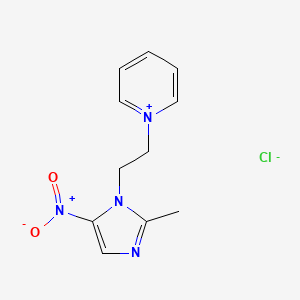
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
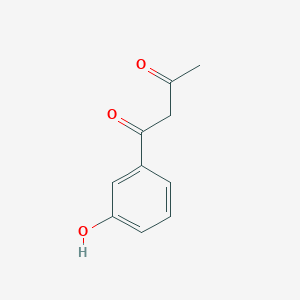
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
